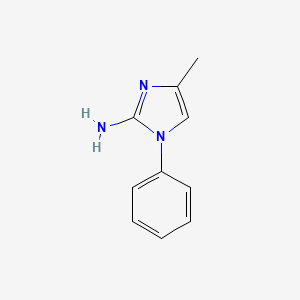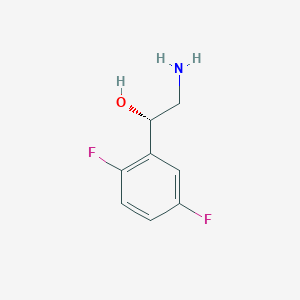![molecular formula C7H13NS B13321892 7-Thia-1-azaspiro[3.5]nonane](/img/structure/B13321892.png)
7-Thia-1-azaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Thia-1-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into a nonane ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the desired spirocyclic structure . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
7-Thia-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or amines, depending on the reagents used.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-Thia-1-azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
作用機序
The mechanism of action of 7-Thia-1-azaspiro[3.5]nonane, particularly in its role as a FAAH inhibitor, involves the inhibition of the enzyme’s active site. The compound binds to the enzyme, preventing the hydrolysis of fatty acid amides, which are involved in various physiological processes . This inhibition can lead to increased levels of endocannabinoids, resulting in potential therapeutic effects such as pain relief and reduced inflammation .
類似化合物との比較
Similar Compounds
7-Azaspiro[3.5]nonane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
1-Oxa-8-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
7-Thia-1-azaspiro[3.5]nonane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to participate in a wider range of chemical reactions compared to its analogs .
特性
分子式 |
C7H13NS |
|---|---|
分子量 |
143.25 g/mol |
IUPAC名 |
7-thia-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NS/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2 |
InChIキー |
PVCAOJSCFWOICP-UHFFFAOYSA-N |
正規SMILES |
C1CNC12CCSCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


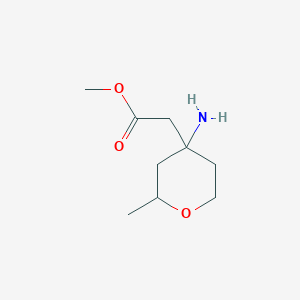
![4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine](/img/structure/B13321833.png)
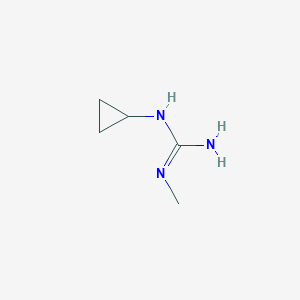
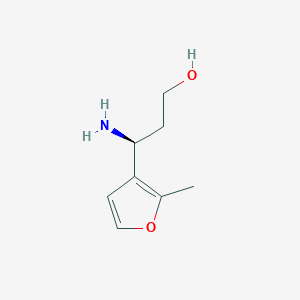
![1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B13321844.png)
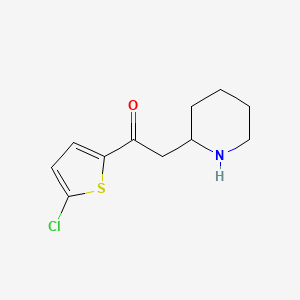
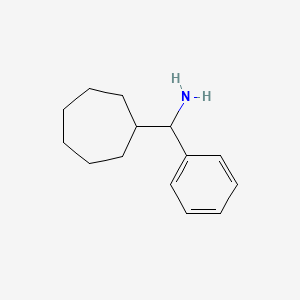
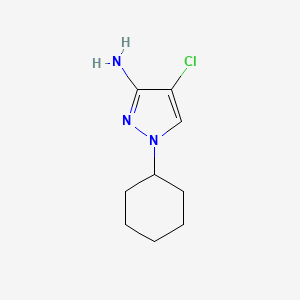
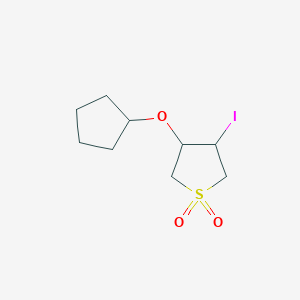
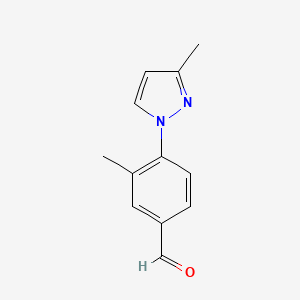
amine](/img/structure/B13321869.png)
